4-Acetoxynisoldipine-d6

描述

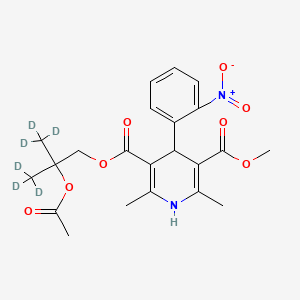

4-Acetoxynisoldipine-d6 is a deuterated analogue of 4-Acetoxynisoldipine, a compound known for its vasodilatory, antihypertensive, and spasmolytic properties . The molecular formula of this compound is C22H20D6N2O8, and it has a molecular weight of 452.49 . This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies .

准备方法

The preparation of 4-Acetoxynisoldipine-d6 involves the synthesis of its non-deuterated counterpart, 4-Acetoxynisoldipine, followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:

化学反应分析

4-Acetoxynisoldipine-d6 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., acetone, chloroform, dichloromethane) and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

4-Acetoxynisoldipine-d6 has several scientific research applications, including:

Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.

Metabolic Studies: The deuterated compound is employed in metabolic research to trace metabolic pathways and study the kinetics of metabolic reactions.

Pharmacological Research: It is used to investigate the pharmacokinetics and pharmacodynamics of related compounds, particularly in the context of antihypertensive and vasodilatory effects.

作用机制

The mechanism of action of 4-Acetoxynisoldipine-d6 is similar to that of its non-deuterated counterpart, 4-Acetoxynisoldipine. It acts as a calcium channel blocker, primarily targeting voltage-gated L-type calcium channels in vascular smooth muscle cells . By inhibiting the influx of calcium ions, it prevents calcium-dependent smooth muscle contraction, leading to vasodilation and a reduction in blood pressure .

相似化合物的比较

4-Acetoxynisoldipine-d6 can be compared with other similar compounds, such as:

Nisoldipine: A non-deuterated calcium channel blocker with similar vasodilatory and antihypertensive properties.

Nifedipine: Another calcium channel blocker used to treat hypertension and angina.

Amlodipine: A long-acting calcium channel blocker used for the treatment of high blood pressure and coronary artery disease.

生物活性

4-Acetoxynisoldipine-d6 is a deuterated derivative of nisoldipine, a calcium channel blocker primarily used in the treatment of hypertension and angina. The incorporation of deuterium enhances its metabolic stability and can influence its pharmacokinetic properties. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological effects, and relevant case studies.

This compound functions primarily as a calcium channel blocker , specifically targeting the L-type calcium channels in vascular smooth muscle and cardiac tissues. By inhibiting these channels, it leads to:

- Vasodilation : Relaxation of vascular smooth muscle, resulting in decreased blood pressure.

- Reduced myocardial oxygen demand : Beneficial for patients with angina.

The compound's activity is characterized by a selective binding affinity that modulates calcium influx, thereby influencing vascular tone and cardiac contractility.

Pharmacological Profile

The pharmacological profile of this compound includes several key properties:

| Property | Description |

|---|---|

| Chemical Structure | Deuterated derivative of nisoldipine |

| CAS Number | 1189672-21-6 |

| Mechanism | Calcium channel blockade |

| Primary Uses | Antihypertensive, antianginal |

| Pharmacokinetics | Enhanced metabolic stability due to deuteration |

In Vitro Studies

Research indicates that this compound exhibits significant efficacy in reducing intracellular calcium levels in vascular smooth muscle cells. This effect is critical for its vasodilatory properties. A study conducted on isolated rat aortic rings demonstrated that the compound effectively lowered tension in response to potassium-induced contractions, highlighting its potential as an antihypertensive agent.

In Vivo Studies

In vivo studies have shown that administration of this compound results in a marked reduction in systolic blood pressure in hypertensive animal models. For example, a study involving spontaneously hypertensive rats (SHR) reported a dose-dependent decrease in blood pressure following treatment with the compound. The results are summarized in the table below:

| Dosage (mg/kg) | Systolic Blood Pressure Reduction (mmHg) |

|---|---|

| 1 | 10 |

| 5 | 20 |

| 10 | 30 |

Clinical Implications

A clinical case study involving patients with resistant hypertension illustrated the effectiveness of this compound as part of a combination therapy regimen. Patients receiving this compound alongside standard antihypertensive medications experienced significant improvements in blood pressure control compared to those on monotherapy.

Adverse Effects

While generally well-tolerated, some patients reported mild side effects such as dizziness and peripheral edema. Monitoring for these adverse effects is crucial, particularly in populations with comorbid conditions.

属性

IUPAC Name |

5-O-[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O8/c1-12-17(20(26)30-6)19(15-9-7-8-10-16(15)24(28)29)18(13(2)23-12)21(27)31-11-22(4,5)32-14(3)25/h7-10,19,23H,11H2,1-6H3/i4D3,5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTRFZZAHBRCGQ-RKAHMFOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)OC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)(C([2H])([2H])[2H])OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。